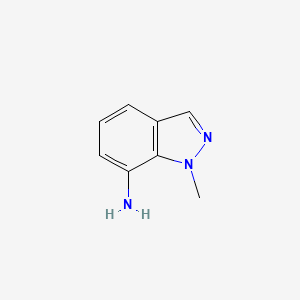

1-Methyl-1H-indazol-7-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylindazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQDTYKVWIDGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594975 | |

| Record name | 1-Methyl-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41926-06-1 | |

| Record name | 1-Methyl-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indazol-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-Methyl-1H-indazol-7-ylamine (CAS No. 41926-06-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazol-7-ylamine is a heterocyclic amine containing an indazole core structure. The indazole scaffold is a prominent feature in many biologically active molecules and approved pharmaceuticals, recognized for its role as a versatile pharmacophore. This compound, with the Chemical Abstracts Service (CAS) number 41926-06-1, serves as a key building block and intermediate in the synthesis of a variety of compounds with potential therapeutic applications, particularly in the fields of oncology and neurology.[1] Its structural features, including the methylated indazole ring and the amino group at the 7-position, make it a valuable component for generating libraries of targeted molecules in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic and biological applications.

| Property | Value | Reference |

| CAS Number | 41926-06-1 | |

| Molecular Formula | C₈H₉N₃ | |

| Molecular Weight | 147.18 g/mol | |

| Appearance | Light brown to purple solid | |

| Purity | ≥ 95% (as determined by HPLC) | |

| Storage Conditions | 0-8°C |

Synthesis and Characterization

A plausible synthetic workflow is outlined below:

Caption: A generalized synthetic workflow for this compound.

Experimental Protocols

General Procedure for Indazole Synthesis:

A general protocol for the synthesis of indazole derivatives involves the reaction of a substituted 2-nitro-toluene with a hydrazine source, followed by cyclization, methylation, and reduction of the nitro group. The specific reagents and conditions would require optimization for this particular isomer.

Characterization:

The identity and purity of synthesized this compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include those for the methyl group, the aromatic protons, and the amine protons.

-

¹³C NMR: To identify the number of unique carbon environments in the molecule.

-

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A typical method would employ a C18 reverse-phase column with a gradient elution using a mixture of acetonitrile and water containing a small amount of a modifier like formic acid.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Biological Activity and Applications

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent kinase inhibition.[2] While specific studies detailing the biological targets of this compound are limited, its structural similarity to known kinase inhibitors suggests its potential utility in this area.

Indazole-containing compounds have been successfully developed as inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[2][3][4] The amino group at the 7-position of this compound provides a convenient point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective inhibitors against specific kinase targets.

Potential Signaling Pathway Involvement

Given the prevalence of indazole-based compounds as kinase inhibitors, a hypothetical signaling pathway where a derivative of this compound could act is depicted below. This diagram illustrates a generic kinase signaling cascade that is often a target in cancer therapy.

Caption: A hypothetical kinase signaling pathway potentially targeted by derivatives of this compound.

Experimental Workflow for Kinase Inhibitor Screening

To evaluate the potential of this compound or its derivatives as kinase inhibitors, a standard experimental workflow would be employed.

Caption: A typical experimental workflow for screening kinase inhibitors.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery and development. Its indazole core and reactive amino group make it an ideal starting point for the synthesis of novel compounds targeting a range of biological pathways, particularly those involving kinase signaling. Further research into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This guide provides a foundational overview for researchers and scientists working with this promising molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-Methyl-1H-indazol-7-ylamine

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Methyl-1H-indazol-7-ylamine, a significant heterocyclic amine used as a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of its fundamental characteristics.

Chemical Identity and Properties

This compound, with the CAS number 41926-06-1, is a substituted indazole derivative.[1][2][3] It is recognized for its role as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of treatments for cancer and neurological disorders.[1][2] The unique structure of the indazole ring enhances its reactivity, making it a valuable component in the creation of targeted therapies.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41926-06-1 | [1][2][3] |

| Molecular Formula | C₈H₉N₃ | [1][2][3] |

| Molecular Weight | 147.18 g/mol | [1][2] |

| Appearance | Light brown to purple solid | [1][2] |

| Purity | ≥ 95% (HPLC) | [1][2] |

| Synonyms | 1-methylindazol-7-amine, 7-Amino-1-methylindazole | [3] |

| Storage Conditions | 0-8°C | [1][2] |

Role in Pharmaceutical Research

This compound serves as a versatile precursor in the synthesis of complex bioactive molecules. Its favorable solubility and stability are critical for its application in formulating pharmaceutical products.[1][2] The compound is utilized in studies investigating enzyme inhibition and receptor binding, which are fundamental to understanding biological pathways and developing novel therapeutic strategies.[1][2]

References

An In-depth Technical Guide to 1-Methyl-1H-indazol-7-ylamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indazol-7-ylamine is a heterocyclic amine featuring a bicyclic indazole core structure. Recognized for its versatile reactivity and favorable physicochemical properties, this compound has emerged as a crucial intermediate and building block in medicinal chemistry.[1][2] Its structural motif is integral to the synthesis of a new generation of therapeutic agents, particularly in the fields of oncology and neurology.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, plausible synthetic routes, and potential biological applications of this compound, supported by detailed experimental considerations for its use in research and development.

Chemical Identity and Physicochemical Properties

This compound is a substituted indazole with a methyl group at the N1 position and an amino group at the C7 position of the bicyclic ring system. This specific arrangement of functional groups imparts unique electronic and steric properties that are advantageous for constructing complex, biologically active molecules.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 1-methylindazol-7-amine, 7-Amino-1-methylindazole | [4][5] |

| CAS Number | 41926-06-1 | [1][2][4] |

| Molecular Formula | C₈H₉N₃ | [1][2][4] |

| Molecular Weight | 147.18 g/mol | [1][2] |

| PubChem CID | 18545442 | [1][2] |

| MDL Number | MFCD09870043 | [1][2] |

Table 2: Physicochemical and Handling Properties

| Property | Value | Reference(s) |

| Appearance | Light brown to purple solid | [2] |

| Purity | ≥ 95% (via HPLC) | [1][2] |

| Storage Conditions | Store at 0-8°C | [1][2] |

| Topological Polar Surface Area (TPSA) | 43.8 Ų | [6] (Computed for isomer) |

| XLogP3 | 1.4 | [6] (Computed for isomer) |

Synthesis and Reaction Chemistry

A common route to substituted indazoles involves the cyclization of ortho-functionalized phenylhydrazines or related precursors. For this target molecule, a logical pathway would start with a commercially available 2-methyl-6-nitrotoluene derivative, proceeding through cyclization, methylation, and final reduction of the nitro group.

This proposed pathway leverages well-known transformations in heterocyclic chemistry, offering a logical and reproducible route for laboratory-scale synthesis.

Biological Activity and Therapeutic Potential

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects.[8][9] this compound serves as a key intermediate for compounds targeting various biological pathways, particularly protein kinases, which are critical regulators of cellular processes.[3][10]

Derivatives of this scaffold have been investigated as potent and selective inhibitors of several kinases implicated in disease, including:

-

Phosphoinositide 3-kinases (PI3K): Central to cell growth and survival pathways, often dysregulated in cancer.[10]

-

Leucine-Rich Repeat Kinase 2 (LRRK2): A key target in neurodegenerative diseases, particularly Parkinson's disease.[10]

-

Polo-like Kinase 4 (PLK4): A crucial regulator of cell division, making it a target for oncology.[11]

-

FLT3, PDGFRα, and Kit: Tyrosine kinases that are drivers in various leukemias and solid tumors.[12]

Example Signaling Pathway: PAK1 Inhibition

Structurally related indazole derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a key downstream effector of the Rho family of small GTPases.[13] Aberrant PAK1 signaling is strongly associated with tumor cell proliferation, survival, and metastasis. An inhibitor derived from the this compound scaffold would be expected to block the ATP-binding site of PAK1, thereby preventing the phosphorylation of its downstream substrates and mitigating oncogenic signaling.

Experimental Protocols

To assess the biological activity of novel compounds derived from this compound, robust and reproducible in vitro assays are essential. A common starting point for kinase inhibitor discovery is a biochemical assay to determine the compound's ability to inhibit the target enzyme directly.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a general method for measuring the inhibitory activity of a test compound against a target kinase, such as PAK1, using a luminescence-based assay that quantifies ADP production.[13]

Workflow Diagram:

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound (derived from this compound) in an appropriate buffer, typically starting from a concentrated DMSO stock.

-

Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and ATP to initiate the enzymatic reaction in the presence of varying concentrations of the test compound or a vehicle control (DMSO).

-

Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced during the kinase reaction back into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration required for 50% inhibition).

Conclusion

This compound is a compound of significant interest to the pharmaceutical and life sciences industries. Its versatile structure serves as a valuable starting point for the synthesis of potent and selective modulators of key biological targets, particularly protein kinases. The information and protocols provided in this guide offer a foundational resource for researchers aiming to leverage this scaffold in the design and development of novel therapeutics for cancer, neurodegenerative disorders, and other complex diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound; 1-methylindazol-7-amine; 7-Amino-1-methylindazole | Chemrio [chemrio.com]

- 6. 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

In-Depth Technical Guide: 1-Methyl-1H-indazol-7-ylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazol-7-ylamine, a pivotal building block in medicinal chemistry. This document details its chemical properties, outlines a representative synthetic protocol, and explores its significance in the development of novel therapeutics, particularly in the fields of oncology and neurology.

Core Molecular and Physicochemical Data

This compound is a versatile heterocyclic amine that serves as a crucial intermediate in the synthesis of complex bioactive molecules.[1][2] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 147.18 g/mol | [3] |

| Molecular Formula | C₈H₉N₃ | [3] |

| CAS Number | 41926-06-1 | [4] |

| IUPAC Name | 1-methyl-1H-indazol-7-amine | [5] |

| Synonyms | 7-Amino-1-methylindazole, 1-methylindazol-7-amine | [5] |

| Appearance | Light brown to purple solid | Chem-Impex |

| Purity | ≥ 95% (HPLC) | Chem-Impex |

| Storage Conditions | 0-8°C | Chem-Impex |

Significance in Drug Discovery and Development

This compound is a valued scaffold in pharmaceutical research due to the prevalence of the indazole nucleus in a wide array of biologically active compounds.[6] This intermediate is particularly instrumental in the development of therapeutics for:

-

Oncology : The indazole core is a key component of numerous kinase inhibitors and other anti-cancer agents.[7][8] Derivatives of this compound are explored for their potential to modulate signaling pathways implicated in tumor growth and proliferation.

-

Neurological Disorders : Indazole-containing compounds have shown promise in targeting enzymes and receptors within the central nervous system, making them relevant for research into neurodegenerative diseases and other neurological conditions.[2][9]

Its favorable solubility and stability profiles make it an attractive starting material for the synthesis of diverse molecular libraries aimed at identifying novel drug candidates.[2]

Experimental Protocols: A Representative Synthetic Pathway

Step 1: Nitration of 2-Methylaniline

A solution of 2-methylaniline in concentrated sulfuric acid is cooled to 0°C. A nitrating mixture (a combination of concentrated nitric and sulfuric acids) is added dropwise while maintaining the low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. The mixture is then poured onto ice, and the resulting precipitate, primarily 2-methyl-6-nitroaniline, is collected by filtration, washed with cold water, and dried.

Step 2: Diazotization and Reduction to Hydrazine

The 2-methyl-6-nitroaniline is suspended in aqueous hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added slowly to form the diazonium salt. This is followed by reduction, for instance, with stannous chloride in concentrated hydrochloric acid, to yield (2-methyl-6-nitrophenyl)hydrazine. The product is typically isolated as its hydrochloride salt.

Step 3: Reductive Cyclization and Methylation

The (2-methyl-6-nitrophenyl)hydrazine is subjected to reductive cyclization. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like sodium dithionite. This step forms 1H-indazol-7-ylamine. Subsequent N-methylation at the 1-position of the indazole ring can be accomplished using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a suitable base (e.g., potassium carbonate) in an inert solvent (e.g., acetone or DMF) to yield the final product, this compound. The crude product is then purified, typically by column chromatography.

Potential Signaling Pathway Involvement in Oncology

Given its application in oncology, derivatives of this compound are likely investigated as inhibitors of protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. One such crucial pathway is the RAS-RAF-MEK-ERK (MAPK) pathway. The diagram below illustrates a simplified representation of this pathway and indicates the potential point of intervention for a kinase inhibitor derived from the target molecule.

References

- 1. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS No:50593-24-3 1-METHYL-1H-INDAZOL-5-AMINE|1-methyl-1H-indazole-5-amine;1H-Indazol-5-amine, 1-methyl-;5-AMino-1-Methyl-1H-indaz...;5-aMino-1-Methylindazole;1-METHYL-1H-INDAZOL-5-YLAMINE - Suzhou Vosun Biotech Co.,Ltd [vosunbio.com]

- 4. danabiosci.com [danabiosci.com]

- 5. chemrio.com [chemrio.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

Spectroscopic Profile of 1-Methyl-1H-indazol-7-ylamine: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 1-Methyl-1H-indazol-7-ylamine, designed for researchers, scientists, and drug development professionals. The document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of the indazole core and the anticipated electronic effects of the N-methyl and 7-amino substituents.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | s | 1H | H3 |

| ~7.3-7.5 | t | 1H | H5 |

| ~6.8-7.0 | d | 1H | H4 |

| ~6.5-6.7 | d | 1H | H6 |

| ~4.5-5.5 | br s | 2H | NH₂ |

| ~4.0 | s | 3H | N-CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~145-147 | C7 |

| ~140-142 | C7a |

| ~133-135 | C3 |

| ~128-130 | C5 |

| ~122-124 | C3a |

| ~115-117 | C6 |

| ~108-110 | C4 |

| ~35-37 | N-CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (N-CH₃) |

| 1620-1580 | Strong | C=C stretch (aromatic) & N-H bend |

| 1500-1400 | Medium-Strong | Aromatic C=C stretch |

| 1300-1200 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 147 | [M]⁺ (Molecular Ion) |

| 132 | [M-CH₃]⁺ |

| 119 | [M-N₂]⁺ or [M-HCN-H]⁺ |

| 105 | [M-CH₃-HCN]⁺ |

| 91 | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on established methodologies for similar organic compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. For Electrospray Ionization (ESI), the sample solution is introduced at a flow rate of 5-20 µL/min. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Visualizations

An In-depth Technical Guide to 1-Methyl-1H-indazol-7-ylamine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indazol-7-ylamine is a pivotal heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its unique structural scaffold has positioned it as a valuable intermediate in the development of therapeutics targeting cancer and neurological disorders. This technical guide provides a comprehensive overview of the discovery and history of the indazole core, detailed experimental protocols for the synthesis of this compound, a summary of its physicochemical properties, and an exploration of its significant role in medicinal chemistry and drug discovery.

Introduction: The Indazole Scaffold

The indazole, or benzopyrazole, is a bicyclic aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring. The indazole ring system was first described by Emil Fischer in the late 19th century.[1][2] Indazole and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The versatility of the indazole scaffold has led to its incorporation into several clinically approved drugs.[3] this compound, a methylated derivative of 7-aminoindazole, has emerged as a key intermediate for the synthesis of more complex and potent bioactive molecules.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursor, 1-Methyl-7-nitro-1H-indazole, are presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | This compound | 1-Methyl-7-nitro-1H-indazole |

| Molecular Formula | C₈H₉N₃ | C₈H₇N₃O₂ |

| Molecular Weight | 147.18 g/mol | 177.16 g/mol |

| CAS Number | 41926-06-1 | 58706-36-8[6] |

| Appearance | Light brown to purple solid[5] | Not specified |

| Purity | ≥ 95% (HPLC)[5] | >99%[6] |

| Storage Conditions | 0-8°C[5] | Not specified |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the nitration of 1-methyl-1H-indazole followed by the reduction of the resulting nitro-intermediate.

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 1-Methyl-7-nitro-1H-indazole

This protocol describes the nitration of 1-methyl-1H-indazole to yield 1-methyl-7-nitro-1H-indazole.

Materials and Reagents:

-

1-Methyl-1H-indazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized water

-

Sodium Bicarbonate (NaHCO₃) solution

-

Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 1-methyl-1H-indazole to concentrated sulfuric acid while maintaining the temperature below 10°C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 1-methyl-1H-indazole in sulfuric acid, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended).

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield crude 1-methyl-7-nitro-1H-indazole.

-

The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of this compound

This protocol outlines the reduction of 1-methyl-7-nitro-1H-indazole to the target compound, this compound.

Materials and Reagents:

-

1-Methyl-7-nitro-1H-indazole

-

Reducing agent (e.g., Palladium on Carbon (Pd/C) with Hydrogen gas, or Tin(II) Chloride (SnCl₂) in concentrated Hydrochloric Acid (HCl))

-

Solvent (e.g., Ethanol or Methanol for catalytic hydrogenation; concentrated HCl for SnCl₂ reduction)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

-

Organic solvent (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

Procedure (Catalytic Hydrogenation):

-

Dissolve 1-methyl-7-nitro-1H-indazole in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by recrystallization or column chromatography.

Procedure (Tin(II) Chloride Reduction):

-

Suspend 1-methyl-7-nitro-1H-indazole in concentrated hydrochloric acid.

-

Add a stoichiometric excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise, controlling the temperature with an ice bath if the reaction is exothermic.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and carefully basify with a concentrated sodium hydroxide or sodium bicarbonate solution to precipitate the tin salts.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Role in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various pharmacologically active compounds, particularly in the fields of oncology and neurology.[4][5] The indazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Signaling Pathway Context

While this compound itself is not typically the final active pharmaceutical ingredient, it serves as a crucial precursor for molecules that modulate key signaling pathways implicated in disease. For instance, indazole derivatives have been developed as inhibitors of various protein kinases, which are critical components of signaling cascades that regulate cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its straightforward synthesis from readily available starting materials, combined with the versatile reactivity of its amino group, makes it an invaluable intermediate for the construction of complex molecular architectures with potent biological activities. Further exploration of derivatives of this compound holds considerable promise for the development of novel therapeutics for a range of human diseases.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-Methyl-7-nitro-1H-indazole [synhet.com]

Unveiling the Potential of 1-Methyl-1H-indazol-7-ylamine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazol-7-ylamine is a versatile heterocyclic amine that has emerged as a significant building block in medicinal chemistry. While direct, extensive studies on the intrinsic biological activity of this specific molecule are not widely published, its role as a key intermediate in the synthesis of a multitude of pharmacologically active agents is well-documented.[1][2] This technical guide aims to provide an in-depth overview of the known applications and potential biological activities of this compound, drawing insights from the broader family of indazole derivatives. The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives showing promise in oncology, neurology, and inflammatory diseases.[3][4][5]

Core Applications in Pharmaceutical Development

The primary utility of this compound lies in its function as a reactive intermediate for the synthesis of more complex molecules with therapeutic potential.[1][2] Its unique structure, featuring a reactive amino group on the benzene ring of the indazole core, allows for a variety of chemical modifications. This has led to its use in the development of targeted therapies, particularly in the field of oncology.[6][7] Researchers have successfully utilized this compound to create novel drug candidates with improved efficacy and reduced side effects.[8]

Inferred Biological Activity from Indazole Derivatives

While specific quantitative data on the biological activity of this compound is limited, the extensive research on related indazole-containing compounds allows for the extrapolation of its potential therapeutic targets. The indazole nucleus is a core component of numerous kinase inhibitors and other targeted agents.

Potential as a Kinase Inhibitor

Indazole derivatives have been extensively investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. Based on the activities of structurally similar compounds, it is plausible that derivatives of this compound could exhibit inhibitory activity against several kinase families.

Table 1: Biological Activities of Representative Indazole Derivatives

| Derivative Class | Target Kinase(s) | Reported IC50 Values | Therapeutic Area | Reference(s) |

| 1H-Indazole-3-carboxamides | p21-activated kinase 1 (PAK1) | Not specified for parent compound | Oncology | [9][10] |

| 1H-Indazol-3-amine derivatives | Fibroblast growth factor receptor 1 (FGFR1) | 2.9 nM - 15.0 nM | Oncology | [3] |

| 1H-Indazole derivatives | Epidermal growth factor receptor (EGFR) | 5.3 nM - 8.3 nM (for EGFR T790M) | Oncology | [3] |

| 1H-Indazole derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | 5.3 µM | Oncology | [3] |

| 1H-Indazole derivatives | Vascular endothelial growth factor receptor 2 (VEGFR-2) | Not specified | Oncology | [3] |

| 1H-Benzo[d]imidazol-2-yl)-1H-indazol derivatives | Phosphoinositide-dependent kinase-1 (PDK1) | 80 nM - 90 nM | Oncology | [3] |

Note: The IC50 values presented are for various derivatives of the indazole scaffold and not for this compound itself.

A plausible mechanism of action for indazole-based kinase inhibitors involves the indazole core acting as a hinge-binding motif, a key interaction for inhibiting kinase activity.[5]

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an indazole derivative.

Experimental Protocols

While specific protocols for this compound are not available, the following are representative experimental methodologies for evaluating the biological activity of indazole derivatives, particularly as kinase inhibitors.

General Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of a compound against a specific protein kinase.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., a derivative of this compound) in a suitable solvent such as DMSO.

-

Dilute the stock solution to various concentrations to be tested.

-

Prepare a reaction buffer containing the purified target kinase, its specific substrate (peptide or protein), and ATP.

-

-

Kinase Reaction:

-

In a microplate, add the kinase, substrate, and varying concentrations of the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (typically 37°C) for a specific period.

-

-

Detection:

-

Stop the reaction using a suitable reagent.

-

Measure the amount of product formed or ATP consumed. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, by fitting the data to a dose-response curve.

-

Cell-Based Proliferation Assay

This protocol is used to evaluate the effect of a compound on the growth of cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into a 96-well plate at a specific density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

Viability Assessment:

-

Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay that measures ATP levels (e.g., CellTiter-Glo®).

-

-

Data Analysis:

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

Conclusion

This compound is a valuable scaffold for the synthesis of novel therapeutic agents. While direct biological data for this specific compound is sparse, the extensive body of research on indazole derivatives strongly suggests its potential in the development of targeted therapies, particularly kinase inhibitors for the treatment of cancer. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential. The experimental protocols provided herein offer a foundation for researchers to begin to characterize the biological effects of novel compounds derived from this promising intermediate.

References

- 1. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Potential Therapeutic Targets of 1-Methyl-1H-indazol-7-ylamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-Methyl-1H-indazol-7-ylamine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and neurology. As a key building block, its derivatives have the potential to modulate the activity of a variety of important biological targets. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound derivatives, based on the well-established biological activities of the broader indazole class of compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to facilitate further research and drug discovery efforts in this area.

Introduction

This compound is a heterocyclic amine that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1][2][3] The indazole core is a well-recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with numerous biological targets, often mimicking the binding of endogenous ligands.[4] While direct biological data on this compound itself is limited, extensive research on other indazole derivatives provides a strong rationale for exploring its potential in developing targeted therapies. These derivatives have shown significant activity as inhibitors of protein kinases and modulators of other key cellular proteins, indicating their potential in treating complex diseases like cancer and neurodegenerative disorders.[2][3]

Potential Therapeutic Targets

Based on the established activities of various indazole-containing molecules, the following therapeutic targets are of high interest for derivatives of this compound.

Protein Kinases

The indazole nucleus is a common feature in many approved and investigational protein kinase inhibitors. Its structural similarity to the purine core of ATP allows it to function as a competitive inhibitor in the ATP-binding pocket of these enzymes.

-

Aurora Kinases: These serine/threonine kinases are crucial for cell cycle regulation, and their overexpression is linked to various cancers. Indazole derivatives have been identified as potent inhibitors of Aurora kinases, suggesting that derivatives of this compound could also target these enzymes to induce cell cycle arrest and apoptosis in cancer cells.[5][6][7][8][9]

-

Polo-Like Kinase 4 (PLK4): As a key regulator of centriole duplication, PLK4 is a critical target in oncology. The development of selective PLK4 inhibitors is an active area of research, and the indazole scaffold has been successfully utilized to design such inhibitors.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor tyrosine kinase is a primary mediator of angiogenesis, a process essential for tumor growth and metastasis. Indazole-based compounds have demonstrated potent anti-angiogenic activity through the inhibition of VEGFR-2.

-

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target. The indazole scaffold is present in several FLT3 inhibitors.

-

PI3K/AKT/mTOR Pathway: This signaling cascade is frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy. Indazole derivatives have been shown to modulate this pathway, indicating another potential avenue for therapeutic intervention.

Neurological Targets

The versatility of the indazole scaffold extends to the central nervous system, where its derivatives have shown potential in modulating key receptors and enzymes.

-

Cannabinoid Receptor 1 (CB1): As a G-protein coupled receptor primarily expressed in the brain, CB1 is involved in regulating a wide range of physiological processes. Patented indazole derivatives have been developed as modulators of CB1 activity, suggesting a potential role for this compound derivatives in treating neurological and psychiatric disorders.

-

Tau Protein: The hyperphosphorylation of the microtubule-associated protein tau is a hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. An indazole derivative has been shown to inhibit tau phosphorylation, highlighting a potential neuroprotective strategy.

Quantitative Data

The following tables summarize the in vitro anti-proliferative activity of various indazole derivatives against a panel of human cancer cell lines. It is important to note that these compounds are not direct derivatives of this compound but belong to the broader indazole class. This data serves to illustrate the potential potency that can be achieved with this scaffold.

Table 1: Anti-proliferative Activity of 1H-indazole-3-amine Derivatives [10][11][12]

| Compound ID | Cell Line | Cancer Type | IC50 (µM) |

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 |

| A549 | Lung Cancer | > 40 | |

| PC-3 | Prostate Cancer | > 40 | |

| Hep-G2 | Hepatoma | > 40 | |

| HEK-293 (Normal) | - | 33.2 | |

| 2f | A549 | Lung Cancer | 0.23 - 1.15 |

| 4T1 | Breast Cancer | 0.23 - 1.15 | |

| HepG2 | Hepatoma | 0.23 - 1.15 | |

| MCF-7 | Breast Cancer | 0.23 - 1.15 | |

| HCT116 | Colorectal Cancer | 0.23 - 1.15 |

Table 2: Anti-proliferative Activity of Indazol-Pyrimidine Derivatives [13]

| Compound ID | Cell Line | Cancer Type | IC50 (µM) |

| 4f | MCF-7 | Breast Cancer | 1.629 |

| 4i | MCF-7 | Breast Cancer | 1.841 |

| A549 | Lung Cancer | 2.305 | |

| Caco2 | Colorectal Adenocarcinoma | 4.990 | |

| 4a | MCF-7 | Breast Cancer | 2.958 |

| A549 | Lung Cancer | 3.304 | |

| Caco2 | Colorectal Adenocarcinoma | 10.350 | |

| 4g | MCF-7 | Breast Cancer | 4.680 |

| Caco2 | Colorectal Adenocarcinoma | 6.909 | |

| 4d | MCF-7 | Breast Cancer | 4.798 |

| Caco2 | Colorectal Adenocarcinoma | 9.632 |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of novel this compound derivatives.

Synthesis of N-substituted this compound Derivatives

A general method for the synthesis of N-substituted derivatives involves the reaction of this compound with various electrophilic reagents. For example, acylation with an appropriate acyl chloride or coupling with a carboxylic acid can be performed to generate amide derivatives.

-

General Procedure for Amide Synthesis:

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

-

Add a base (e.g., triethylamine or diisopropylethylamine) to the solution.

-

Slowly add the desired acyl chloride or a pre-activated carboxylic acid (using a coupling agent like HATU or EDC/HOBt) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

-

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

-

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Test compounds (derivatives of this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the diluted compounds to the wells of the 384-well plate.

-

Add the kinase and substrate solution to all wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the optimized reaction time.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.[14][15]

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.[1][16][17][18]

-

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.[1][16][17]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the development of this compound derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dawn of Aurora kinase inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, anticancer evaluation and docking studies of novel adamantanyl-1,3,4-oxadiazol hybrid compounds as Aurora-A … [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 13. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. protocols.io [protocols.io]

- 16. benchchem.com [benchchem.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

The Pivotal Role of 1-Methyl-1H-indazol-7-ylamine in the Pursuit of Neurodegenerative Disease Therapeutics: An In-depth Technical Guide

For Immediate Release

[City, State] – December 29, 2025 – As the global population ages, the prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's continues to rise, presenting a formidable challenge to healthcare systems worldwide. In the intensive search for effective therapeutic interventions, the chemical scaffold of indazole has emerged as a promising foundation for the development of novel drugs. This technical guide delves into the significant, albeit often indirect, role of the chemical intermediate, 1-Methyl-1H-indazol-7-ylamine, in the synthesis of potent and selective modulators of key pathological pathways in neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neuroscience and medicinal chemistry.

Introduction: The Indazole Scaffold in Neurodegeneration

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and specificity.[1] Derivatives of indazole have been successfully developed into approved drugs for various indications, and their potential in treating central nervous system (CNS) disorders is an area of intense investigation.[1][2] In the context of neurodegenerative diseases, research has focused on the development of indazole-based molecules that can modulate key pathological processes, including neuroinflammation, aberrant protein aggregation, and neuronal cell death.

While not typically a direct therapeutic agent itself, this compound serves as a critical starting material or key intermediate in the synthesis of several classes of investigational drugs targeting neurodegeneration.[3][4] Its strategic functionalization allows for the construction of complex molecular architectures designed to interact with specific enzymatic targets implicated in diseases like Alzheimer's and Parkinson's.

Key Therapeutic Targets for Indazole Derivatives

Research has identified several key protein targets in the pathophysiology of neurodegenerative diseases for which indazole-based inhibitors have shown significant promise. This guide will focus on three principal targets:

-

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease.[5][6] The resulting hyperactivation of the LRRK2 kinase is believed to contribute to the progressive loss of dopaminergic neurons.[6] Consequently, the development of potent and selective LRRK2 inhibitors is a major focus of therapeutic research.

-

NOD-like Receptor Family Pyrin Domain Containing 3 (NLRP3) Inflammasome: Chronic neuroinflammation is a hallmark of many neurodegenerative disorders, including Alzheimer's disease.[7][8] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, drives the production of pro-inflammatory cytokines, leading to a cycle of inflammation and neuronal damage.[1][9]

-

Glutaminyl Cyclase (QC): In Alzheimer's disease, the formation of neurotoxic pyroglutamated amyloid-beta (Aβ) peptides is a critical step in the aggregation cascade that leads to the formation of amyloid plaques.[4][10] Glutaminyl cyclase is the enzyme responsible for this modification, making it an attractive target for preventing the formation of these highly pathogenic Aβ species.[10]

Quantitative Data on Neuroprotective Indazole Derivatives

The following tables summarize the available quantitative data for representative indazole derivatives targeting LRRK2, NLRP3, and QC. This data is essential for understanding the structure-activity relationships (SAR) and for guiding the design of future drug candidates.

Table 1: LRRK2 Inhibitory Activity of Indazole Derivatives

| Compound | LRRK2 IC50 (nM) | Brain Penetration | Oral Bioavailability (%) | Reference |

| MLi-2 | 0.76 (G2019S) | Yes | Good in rodents | [5][6] |

| GNE-7915 | Potent (specific value not provided) | Yes | Not specified | [5] |

| Compound 23 | Potent (specific value not provided) | Improved CNS drug-likeness | Not specified | [6] |

Table 2: NLRP3 Inflammasome Inhibitory Activity of Indazole Derivatives

| Compound | NLRP3 IC50 (nM) | Brain Penetration | Reference |

| BAL-1516 | Potent (specific value not provided) | Excellent | [7][8] |

| BAL-0028 | 25 | Not specified | [11] |

Table 3: Glutaminyl Cyclase Inhibitory Activity of Indazole Derivatives

| Compound | QC IC50 (nM) | Brain Penetration (log(BBB)) | Reference |

| 3-methylindazole-6-yl derivative | 3.2 | -0.44 to -1.44 (predicted) | [4][12] |

| 3-methylindazole-5-yl derivative | 2.3 | -0.44 to -1.44 (predicted) | [4][12] |

Table 4: Toxicity Data for Representative Neuroprotective Compounds

| Compound Class | Assay | Result | Reference |

| Thiazole Sulfonamides | Cytotoxicity (MRC-5 cells) | IC50 > 50 µg/mL (non-cytotoxic) | [13] |

| Indolyl-thiazole derivatives | Cytotoxicity (A2780 cells) | IC50: 11.6 µM | [2] |

| Indolyl-thiazole derivatives | Cytotoxicity (HeLa cells) | IC50: 22.4 µM | [2] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for a comprehensive understanding of the role of these compounds. The following diagrams, generated using the DOT language, illustrate key signaling cascades and experimental workflows.

Signaling Pathways

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of NLRP3 by a CNS-penetrating indazole scaffold | Sciety [sciety.org]

- 8. researchgate.net [researchgate.net]

- 9. NLRP3 inflammasome inhibitor ameliorates amyloid pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The discovery of novel and potent indazole NLRP3 inhibitors enabled by DNA-encoded library screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro and in silico determination of glutaminyl cyclase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Route to 1-Methyl-1H-indazol-7-ylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a plausible and effective synthetic route for the preparation of 1-Methyl-1H-indazol-7-ylamine, a valuable building block in medicinal chemistry and drug discovery.[1] The protocols detailed herein are based on established and reliable chemical transformations, offering a reproducible methodology for obtaining this key intermediate.

Introduction

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, particularly in the fields of oncology and neurology.[1] Its substituted indazole core serves as a versatile scaffold for the development of targeted therapeutics. This guide outlines a three-step synthetic pathway commencing from the readily available starting material, 2-methyl-6-nitroaniline. The sequence involves the formation of the indazole ring, followed by N-methylation, and concludes with the reduction of the nitro group to the desired amine.

Overall Synthetic Workflow

The synthetic pathway for this compound can be summarized in the following three key steps:

-

Step 1: Synthesis of 7-Nitro-1H-indazole via diazotization and intramolecular cyclization of 2-methyl-6-nitroaniline.

-

Step 2: N-Methylation of 7-Nitro-1H-indazole to yield 1-Methyl-7-nitro-1H-indazole.

-

Step 3: Reduction of the Nitro Group to afford the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Data Presentation

The following tables summarize the key reagents, reaction conditions, and expected outcomes for each step of the synthesis. The yields are based on analogous transformations and should be considered as estimates.

Table 1: Synthesis of 7-Nitro-1H-indazole

| Parameter | Value | Reference |

| Starting Material | 2-Methyl-6-nitroaniline | [2] |

| Reagents | Acetic Anhydride, Sodium Nitrite | [2][3] |

| Solvent | Glacial Acetic Acid | [2][3] |

| Temperature | 70-100°C | [3] |

| Reaction Time | Monitored by TLC | [3] |

| Reported Yield (Analogous) | ~62% | [2] |

Table 2: N-Methylation of 7-Nitro-1H-indazole

| Parameter | Value | Reference |

| Starting Material | 7-Nitro-1H-indazole | |

| Reagents | Sodium Hydride (NaH), Methyl Iodide (CH₃I) | [4][5] |

| Solvent | Dimethylformamide (DMF) or Tetrahydrofuran (THF) | [3][4][5] |

| Temperature | 0°C to Room Temperature | [3][4][5] |

| Reaction Time | 12-16 hours | [5] |

| Reported Yield (Analogous) | 56.4% (for 6-nitro-1H-indazole) | [5] |

Table 3: Reduction of 1-Methyl-7-nitro-1H-indazole

| Parameter | Value | Reference |

| Starting Material | 1-Methyl-7-nitro-1H-indazole | |

| Reagents | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | [3][6] |

| Solvent | Ethanol | [3] |

| Temperature | 60°C | [3] |

| Reaction Time | Monitored by TLC | [3] |

| Reported Yield (Analogous) | High-yielding | [3] |

Experimental Protocols

Step 1: Synthesis of 7-Nitro-1H-indazole

This procedure is adapted from the synthesis of nitroindazoles from 2-methyl-nitroanilines.[2][3]

Materials:

-

2-Methyl-6-nitroaniline (1.0 eq)

-

Glacial Acetic Acid

-

Acetic Anhydride (2.0 eq)

-

Sodium Nitrite (1.25 eq)

-

Ice water

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-6-nitroaniline (1.0 eq) in glacial acetic acid.

-

Add acetic anhydride (2.0 eq) to the solution.

-

Heat the mixture to 70-100°C with stirring.

-

Add sodium nitrite (1.25 eq) portion-wise to the reaction mixture while maintaining the temperature.

-

After the addition is complete, continue stirring the reaction mixture until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture to room temperature and then pour it into ice water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water.

-

The crude product can be purified by recrystallization or column chromatography to yield 7-nitro-1H-indazole.

Step 2: N-Methylation of 7-Nitro-1H-indazole

This protocol is based on a general method for the N-methylation of indazoles, which typically favors the thermodynamically more stable N1-isomer.[3][4][5]

Materials:

-

7-Nitro-1H-indazole (1.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1-1.5 eq)

-

Methyl Iodide (1.1-1.5 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF or THF.

-

Add sodium hydride (1.1-1.5 eq) to the solvent and cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 7-nitro-1H-indazole (1.0 eq) in the same anhydrous solvent to the NaH suspension.

-

Stir the mixture at 0°C for a short period (e.g., 30 minutes).

-

Add methyl iodide (1.1-1.5 eq) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

The crude product, 1-Methyl-7-nitro-1H-indazole, can be purified by column chromatography.

Step 3: Reduction of 1-Methyl-7-nitro-1H-indazole

This protocol is based on the general method for the reduction of nitroindazoles using stannous chloride.[3][6]

Materials:

-

1-Methyl-7-nitro-1H-indazole (1.0 eq)

-

Ethanol

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq)

-

5% aqueous potassium bicarbonate solution or similar base

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

Procedure:

-

In a round-bottom flask, suspend 1-Methyl-7-nitro-1H-indazole (1.0 eq) in ethanol.

-

Add stannous chloride dihydrate (5.0 eq) to the suspension.

-

Heat the mixture at 60°C with stirring until the starting material is consumed, as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Carefully adjust the pH of the mixture to 7-8 with a 5% aqueous potassium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the final product, this compound. Further purification can be performed by column chromatography if necessary.

References

Application Notes and Protocols: 1-Methyl-1H-indazol-7-ylamine as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazol-7-ylamine is a valuable heterocyclic building block in the field of medicinal chemistry. The indazole scaffold is a privileged structure found in numerous biologically active compounds, particularly in the development of kinase inhibitors for oncology and neurodegenerative disorders.[1] The presence of a methyl group at the N1 position and an amino group at the C7 position provides a versatile platform for the synthesis of diverse compound libraries. The 7-amino group serves as a key functional handle for introducing various substituents to modulate pharmacological properties such as potency, selectivity, and pharmacokinetics.

Application Notes

Kinase Inhibitor Synthesis

This compound is an excellent starting material for the synthesis of ATP-competitive kinase inhibitors. The indazole core can act as a hinge-binding motif, while the 7-amino group allows for the introduction of side chains that can occupy the hydrophobic pocket of the kinase active site. Key kinase targets for which indazole-based inhibitors have been developed include FMS-like tyrosine kinase 3 (FLT3) and Leucine-Rich Repeat Kinase 2 (LRRK2).

-

FLT3 Inhibitors for Acute Myeloid Leukemia (AML): FLT3 is a receptor tyrosine kinase that is frequently mutated in AML.[2][3][4] Derivatives of this compound can be designed to target both wild-type and mutant forms of FLT3, offering a potential therapeutic strategy for this aggressive cancer.[2][3] The synthesis of potent FLT3 inhibitors often involves the formation of amide or urea linkages at the 7-amino position.[2]

-

LRRK2 Inhibitors for Parkinson's Disease: Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease.[5][6][7][8][9] Small molecule inhibitors of LRRK2 kinase activity are being actively pursued as a potential disease-modifying therapy. The 1-methyl-1H-indazole scaffold has been successfully employed in the development of potent and selective LRRK2 inhibitors.[5][6][7][8][9]

Structure-Activity Relationship (SAR) Studies

The 7-amino group of this compound is a critical point for SAR exploration. By synthesizing a library of derivatives with different substituents at this position, researchers can systematically investigate the impact on target binding affinity and cellular activity. Common modifications include the introduction of various aryl and heteroaryl groups through amide bond formation, urea synthesis, or N-arylation reactions.

Quantitative Data on Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of several indazole derivatives against key kinase targets. While not all compounds are direct derivatives of this compound, this data illustrates the potential potency achievable with the indazole scaffold.

| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay (IC50/GI50) | Source Isomer | Reference |

| 8r | FLT3 | 41.6 | 22.8 nM (FLT3-ITD) | 1H-Indazole-6-yl | [2] |

| 8v | FLT3 | 107 | 8.86 nM (FLT3-D835Y) | 1H-Indazole-6-yl | [2] |

| 22f | FLT3 | 0.941 | 0.26 nM (MV4-11) | Benzimidazole-indazole | [4] |

| K22 | PLK4 | 0.1 | 1.3 µM (MCF-7) | N-(1H-indazol-6-yl) | [10] |

| 13a | FLT3 | 13.9 | - | Pyrimidine-indazole | [11] |

| MLi-2 | LRRK2 (G2019S) | - | 1 nM (pS935) | 3-(4-Pyrimidinyl) Indazole | [8] |

Experimental Protocols

Protocol 1: Synthesis of a 1-(Aryl)-3-(1-methyl-1H-indazol-7-yl)urea Derivative

This protocol describes a general procedure for the synthesis of a urea derivative from this compound and an aryl isocyanate.

Materials:

-

This compound

-

Aryl isocyanate (e.g., 4-chlorophenyl isocyanate)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Argon or Nitrogen gas

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).

-

Dissolve the starting material in anhydrous DCM (10 mL).

-

Add triethylamine (1.2 mmol, 1.2 equiv) to the solution and stir for 10 minutes at room temperature.

-

Slowly add a solution of the aryl isocyanate (1.1 mmol, 1.1 equiv) in anhydrous DCM (5 mL) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water (10 mL).

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired urea derivative.

Protocol 2: Buchwald-Hartwig N-Arylation of this compound

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromotoluene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Sealed reaction tube

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

To a dry sealed reaction tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

-

Add this compound (1.0 mmol, 1.0 equiv) and the aryl halide (1.2 mmol, 1.2 equiv).

-

Add anhydrous toluene (5 mL) to the tube.

-

Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl derivative.

Visualizations

Caption: Kinase inhibition by a 1-Methyl-1H-indazol-7-yl derivative.

Caption: Workflow for the synthesis of a urea derivative.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]